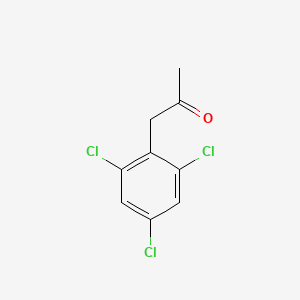

1-(2,4,6-三氯苯基)丙烷-2-酮

概述

描述

1-(2,4,6-Trichlorophenyl)propan-2-one, also known as 2,4,6-trichloroanisole (TCA), is a chlorinated aromatic compound. It has a molecular weight of 237.51 . It is used in a variety of applications due to its unique properties.

Synthesis Analysis

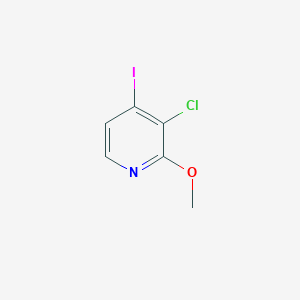

1-(2,4,6-Trichlorophenyl)propan-2-one is synthesized from 4-Chlorophenylacetone . It is an intermediate in synthesizing Pydiflumetofen, which is used in the preparation of carboxamides as plant growth enhancers in crops .Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4,6-trichlorophenyl)propan-2-one . The InChI code is 1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 .Chemical Reactions Analysis

As an intermediate, 1-(2,4,6-Trichlorophenyl)propan-2-one plays a crucial role in the synthesis of Pydiflumetofen . Pydiflumetofen is used in the preparation of carboxamides, which are known to enhance plant growth in crops .Physical and Chemical Properties Analysis

This compound has a boiling point of 296℃ at 102.3-103.1kPa . It has a density of 1.53 at 21℃ . It has a vapor pressure of 0.05-0.106Pa at 20-25℃ . It is soluble in Dichloromethane .科学研究应用

农药行业的废水处理

废水处理中的应用:1-(2,4,6-三氯苯基)丙烷-2-酮作为氯代化合物家族中的一部分,在废水处理中具有重要意义,尤其是在农药生产行业中。该化合物连同 2,4,6-三氯苯酚 (2,4,6-TCP) 等其他化合物,是该行业产生的高浓度废水的一部分。此类废水含有各种有毒污染物,在排放到环境中之前需要进行有效的处理。生物过程和颗粒活性炭被认为是从废水中去除这些污染物的有效方法,有可能将它们的浓度降低 80-90%。这对于防止这些有毒化合物进入天然水源并造成环境破坏至关重要 (Goodwin 等人,2018)。

环境存在和风险

了解环境影响和风险:该化合物的相关性延伸到其在更广泛的氯代烃中的作用。研究突出了氯代烃的环境存在和潜在风险。例如,包括与 1-(2,4,6-三氯苯基)丙烷-2-酮类似的氯代技术化合物,已与各种环境和健康问题有关,例如氯痤疮、肝病和生殖问题。这强调了监测和管理此类化合物在环境中存在的重要性,以减轻潜在风险 (Kimbrough,1972)。

安全和危害

未来方向

作用机制

Target of Action

1-(2,4,6-Trichlorophenyl)propan-2-one is primarily used as an intermediate in the synthesis of Pydiflumetofen . Pydiflumetofen is a fungicide that targets the Sdh enzyme complex in various fungi, inhibiting their growth and reproduction .

Mode of Action

The compound interacts with its target by being incorporated into the synthesis of Pydiflumetofen . Pydiflumetofen then binds to the Sdh enzyme complex in fungi, disrupting the electron transport chain and inhibiting cellular respiration . This leads to the death of the fungi and prevents further growth and reproduction .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the electron transport chain in fungi . By inhibiting the Sdh enzyme complex, Pydiflumetofen disrupts this pathway, leading to a lack of ATP production and eventual cell death .

Pharmacokinetics

As an intermediate in the synthesis of pydiflumetofen, its bioavailability is likely dependent on the subsequent chemical reactions it undergoes .

Result of Action

The primary result of the action of 1-(2,4,6-Trichlorophenyl)propan-2-one, through its product Pydiflumetofen, is the inhibition of fungal growth and reproduction . This makes it an effective fungicide, particularly in the context of protecting crops .

Action Environment

The efficacy and stability of 1-(2,4,6-Trichlorophenyl)propan-2-one, and its product Pydiflumetofen, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

1-(2,4,6-trichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGBVBPQZPYPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035765 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228284-86-3 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

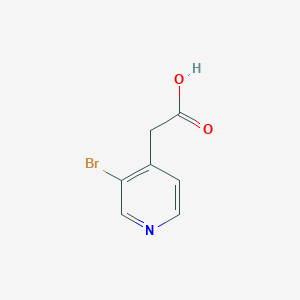

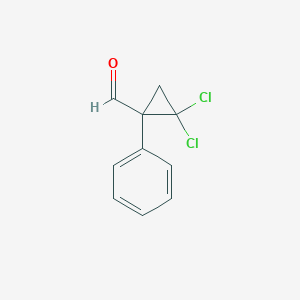

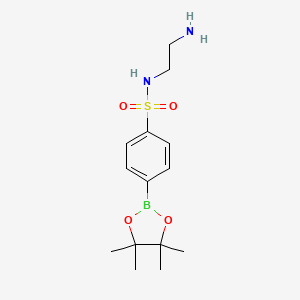

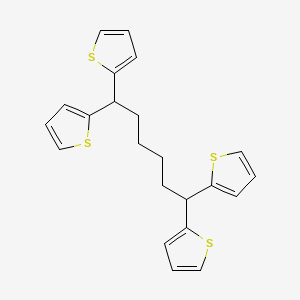

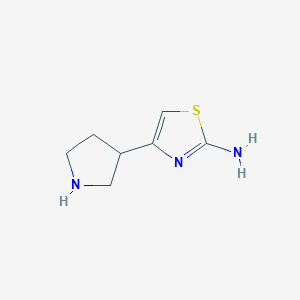

Synthesis routes and methods I

Procedure details

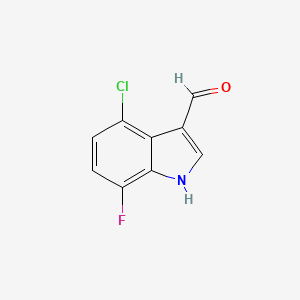

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

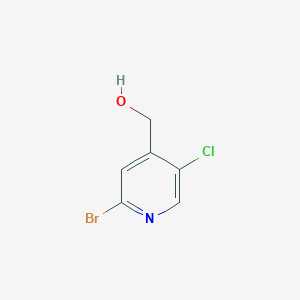

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate](/img/structure/B3092434.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)